molecular formula C8H12ClI B14388488 1-Chloro-4-iodobicyclo[2.2.2]octane CAS No. 89566-54-1

1-Chloro-4-iodobicyclo[2.2.2]octane

Cat. No.: B14388488
CAS No.: 89566-54-1
M. Wt: 270.54 g/mol
InChI Key: AINVVISNXDTOAR-UHFFFAOYSA-N
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Description

1-Chloro-4-iodobicyclo[2.2.2]octane is an organic compound with the molecular formula C8H12ClI. It is a derivative of bicyclo[2.2.2]octane, a bicyclic hydrocarbon, where chlorine and iodine atoms are substituted at the 1 and 4 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-iodobicyclo[2.2.2]octane can be synthesized through a multi-step process involving the halogenation of bicyclo[2.2.2]octane. One common method involves the initial chlorination of bicyclo[2.2.2]octane to form 1-chlorobicyclo[2.2.2]octane, followed by iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite .

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include the use of catalysts to enhance reaction efficiency and reduce by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-iodobicyclo[2.2.2]octane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile, various substituted bicyclo[2.2.2]octane derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of ketones or carboxylic acids.

    Reduction Products: Reduction typically yields hydrocarbons or alcohols.

Scientific Research Applications

1-Chloro-4-iodobicyclo[2.2.2]octane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex bicyclic structures.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-4-iodobicyclo[2.2.2]octane involves its ability to undergo various chemical transformations due to the presence of reactive halogen atoms. These transformations can lead to the formation of new compounds with different properties and activities. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Uniqueness: 1-Chloro-4-iodobicyclo[2.2.2]octane is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity and potential for diverse chemical transformations. This dual-halogen substitution makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications .

Properties

CAS No.

89566-54-1

Molecular Formula

C8H12ClI

Molecular Weight

270.54 g/mol

IUPAC Name

1-chloro-4-iodobicyclo[2.2.2]octane

InChI

InChI=1S/C8H12ClI/c9-7-1-4-8(10,5-2-7)6-3-7/h1-6H2

InChI Key

AINVVISNXDTOAR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CC2)Cl)I

Origin of Product

United States

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